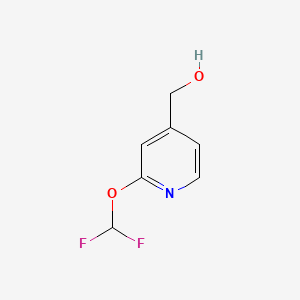

(2-(Difluoromethoxy)pyridin-4-yl)methanol

Description

Properties

IUPAC Name |

[2-(difluoromethoxy)pyridin-4-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7F2NO2/c8-7(9)12-6-3-5(4-11)1-2-10-6/h1-3,7,11H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUZFHSCXJWGWCU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1CO)OC(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7F2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50736241 | |

| Record name | [2-(Difluoromethoxy)pyridin-4-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50736241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1268516-11-5 | |

| Record name | [2-(Difluoromethoxy)pyridin-4-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50736241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to (2-(Difluoromethoxy)pyridin-4-yl)methanol (CAS No. 1428532-80-2)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(2-(Difluoromethoxy)pyridin-4-yl)methanol is a fluorinated heterocyclic building block of significant interest in modern medicinal chemistry. Its unique combination of a pyridine core, a difluoromethoxy group, and a reactive hydroxymethyl handle makes it a valuable intermediate for the synthesis of complex molecular architectures with potential therapeutic applications. The difluoromethoxy substituent is particularly noteworthy as it can serve as a bioisosteric replacement for other functional groups, often leading to improved metabolic stability and pharmacokinetic properties of the final drug candidate. This guide provides a comprehensive overview of the chemical properties, synthesis, analytical characterization, and applications of (2-(Difluoromethoxy)pyridin-4-yl)methanol, with a focus on its role in drug discovery.

Chemical Identity and Properties

Chemical Name: (2-(Difluoromethoxy)pyridin-4-yl)methanol CAS Number: 1428532-80-2[1] Molecular Formula: C₇H₇F₂NO Molecular Weight: 159.13 g/mol

Physicochemical Properties

| Property | Value | Source |

| Boiling Point | 249.8 ± 35.0 °C (Predicted) | ChemicalBook |

The presence of the difluoromethoxy group significantly influences the electronic properties of the pyridine ring, enhancing its potential for various chemical transformations. The primary alcohol functionality serves as a key point for further synthetic elaboration, allowing for its incorporation into larger, more complex molecules.

Synthesis of (2-(Difluoromethoxy)pyridin-4-yl)methanol

The most logical and commonly employed synthetic route to (2-(Difluoromethoxy)pyridin-4-yl)methanol involves the reduction of its corresponding carboxylic acid, 2-(difluoromethoxy)isonicotinic acid. This precursor is accessible through multi-step synthetic sequences, often starting from simpler pyridine derivatives.

Conceptual Synthetic Pathway

The overall transformation can be visualized as a two-stage process: the introduction of the difluoromethoxy group onto the pyridine scaffold followed by the reduction of a carboxylic acid or its ester derivative.

Caption: General synthetic strategy for (2-(Difluoromethoxy)pyridin-4-yl)methanol.

Detailed Experimental Protocol: Reduction of 2-(Difluoromethoxy)isonicotinic Acid

This protocol is a representative procedure based on standard reductions of pyridinecarboxylic acids.

Materials:

-

2-(Difluoromethoxy)isonicotinic acid

-

Lithium aluminum hydride (LiAlH₄) or Sodium borohydride (NaBH₄) with a suitable additive (e.g., I₂)

-

Anhydrous tetrahydrofuran (THF)

-

Anhydrous diethyl ether

-

Saturated aqueous solution of sodium sulfate (Na₂SO₄)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with a suspension of lithium aluminum hydride (1.5 to 2.0 equivalents) in anhydrous THF under a nitrogen atmosphere. The suspension is cooled to 0 °C in an ice bath.

-

Addition of Carboxylic Acid: A solution of 2-(difluoromethoxy)isonicotinic acid (1.0 equivalent) in anhydrous THF is added dropwise to the stirred LiAlH₄ suspension via the dropping funnel, maintaining the temperature at 0 °C. The rate of addition should be controlled to manage the exothermic reaction and gas evolution.

-

Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then stirred for an additional 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching: The reaction is carefully quenched by the sequential dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and finally more water, while maintaining cooling in an ice bath. This procedure is crucial for the safe decomposition of excess LiAlH₄ and results in the formation of a granular precipitate of aluminum salts.

-

Work-up and Isolation: The resulting slurry is filtered through a pad of Celite®, and the filter cake is washed thoroughly with THF and diethyl ether. The combined organic filtrates are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude (2-(Difluoromethoxy)pyridin-4-yl)methanol.

-

Purification: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the final product as a pure solid or oil.

Analytical Characterization

The identity and purity of (2-(Difluoromethoxy)pyridin-4-yl)methanol are typically confirmed using a combination of spectroscopic and chromatographic techniques.

Analytical Methods

| Technique | Expected Observations |

| ¹H NMR | Resonances corresponding to the pyridine ring protons, the methylene protons of the hydroxymethyl group, and the characteristic triplet for the CHF₂ group. |

| ¹³C NMR | Signals for the carbon atoms of the pyridine ring, the methylene carbon, and the carbon of the difluoromethoxy group. |

| ¹⁹F NMR | A doublet corresponding to the two equivalent fluorine atoms of the difluoromethoxy group. |

| Mass Spectrometry | The molecular ion peak corresponding to the calculated molecular weight, along with characteristic fragmentation patterns. |

| HPLC | A single major peak indicating the purity of the compound. |

Applications in Drug Discovery and Medicinal Chemistry

The pyridine moiety is a privileged scaffold in medicinal chemistry, found in a multitude of approved drugs.[2] The introduction of a difluoromethoxy group can significantly enhance the therapeutic potential of pyridine-containing molecules. This is due to the unique properties of the -OCHF₂ group, which can act as a bioisostere for other functionalities like a methoxy or hydroxyl group, while offering improved metabolic stability and altered lipophilicity and electronic properties.[3]

(2-(Difluoromethoxy)pyridin-4-yl)methanol serves as a key building block for the synthesis of more complex molecules, particularly in the development of kinase inhibitors and other targeted therapies.[4]

Role as a Bioisostere

The difluoromethoxy group is often employed to replace a metabolically labile methoxy group. The carbon-fluorine bond is significantly stronger than the carbon-hydrogen bond, making the difluoromethoxy group more resistant to oxidative metabolism by cytochrome P450 enzymes. This can lead to an extended in vivo half-life and improved oral bioavailability of the drug candidate.

Incorporation into Biologically Active Molecules

While specific clinical candidates containing the exact (2-(Difluoromethoxy)pyridin-4-yl)methanol fragment are not prominently disclosed in publicly available literature, the strategic importance of this and closely related building blocks is evident in patent literature and preclinical research. For instance, the difluoromethoxy-pyridine core is a feature in molecules designed as inhibitors of various protein kinases, which are critical targets in oncology and inflammatory diseases.

A notable example of a drug containing a difluoromethoxy-pyridine moiety is Razpipadon , a dopamine D1/D5 receptor agonist that has been investigated for the treatment of Parkinson's disease. Although the substitution pattern differs, the presence of this key structural motif underscores its acceptance and utility in the design of centrally active nervous system agents.

The hydroxymethyl group of (2-(Difluoromethoxy)pyridin-4-yl)methanol provides a versatile handle for synthetic chemists to append this valuable scaffold to a wide range of molecular frameworks through reactions such as etherification, esterification, or conversion to a leaving group for nucleophilic substitution.

Caption: Synthetic utility of (2-(Difluoromethoxy)pyridin-4-yl)methanol in drug discovery.

Safety and Handling

As with any chemical reagent, (2-(Difluoromethoxy)pyridin-4-yl)methanol should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood.

Hazard Identification (based on related compounds):

-

Harmful if swallowed.

-

Causes skin irritation.

-

Causes serious eye irritation.

-

May cause respiratory irritation.

Recommended Personal Protective Equipment (PPE):

-

Safety glasses or goggles

-

Chemical-resistant gloves (e.g., nitrile)

-

Laboratory coat

Handling and Storage:

-

Avoid contact with skin and eyes.

-

Do not breathe dust, fumes, or vapors.

-

Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

For detailed and specific safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

(2-(Difluoromethoxy)pyridin-4-yl)methanol is a valuable and versatile building block for the synthesis of novel pharmaceutical compounds. Its strategic incorporation into drug candidates can lead to improved metabolic stability and desirable pharmacokinetic profiles. The synthetic accessibility of this compound, primarily through the reduction of the corresponding isonicotinic acid, coupled with the broad utility of the pyridine scaffold in medicinal chemistry, ensures its continued importance in the discovery and development of new therapeutics. Researchers and drug development professionals should consider this fluorinated intermediate as a key tool in their efforts to design next-generation medicines.

References

- Matrix Scientific. (2-(Difluoromethyl)pyridin-4-yl)

- WO2011007324A1 - Pyridin-4-yl derivatives - Google P

- ChemPoint.com.

- BenchChem.

- Fisher Scientific.

- US6437120B1 - Process for preparing pyridinemethanol compounds - Google P

- BenchChem.

- MG Chemicals.

- Cole-Parmer.

- United States P

- Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists - PubMed.

- Design and synthesis of fused pyridine building blocks for automated library gener

- 2-Difluoromethoxy-substituted Estratriene Sulfamates: Synthesis, Anti-proliferative SAR, Anti-tubulin Activity and Steroid Sulf

- A Phase II, Randomized, Double-blind, Placebo-controlled Study to Assess MEDI3506 in Participants with COPD and Chronic Bronchitis - FRONTIER-4 - AstraZeneca Clinical Trials.

- Doubly Decarboxylative Synthesis of 4-(Pyridylmethyl)chroman-2-ones and 2-(Pyridylmethyl)chroman-4-ones under Mild Reaction Conditions.

- Novel Synthesis of 4-Substituted Pyridine-2,6-Dicarboxylic Acid Deriv

- Razpipadon | C19H17F2N3O4 | CID 86764103 - PubChem - NIH.

- 3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance - MDPI.

- 2-(Difluoromethyl)-3-hydroxy-5-(trifluoromethyl)pyridine-6-methanol - BLDpharm.

- Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2; design, synthesis, biological evaluations, and in silico studies - PMC - NIH.

- The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC.

Sources

- 1. matrixscientific.com [matrixscientific.com]

- 2. 2-Difluoromethoxy-substituted Estratriene Sulfamates: Synthesis, Anti-proliferative SAR, Anti-tubulin Activity and Steroid Sulfatase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Fluorinated building blocks in drug design: new pathways and targets - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Razpipadon | C19H17F2N3O4 | CID 86764103 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to the Physicochemical Characterization of (2-(Difluoromethoxy)pyridin-4-yl)methanol

Introduction: The Rationale for Characterization

The incorporation of fluorine into organic molecules is a cornerstone of modern drug design, often leading to profound improvements in metabolic stability, binding affinity, and membrane permeability. The difluoromethoxy (-OCF₂H) group, in particular, serves as a lipophilic hydrogen bond donor and a metabolically stable isostere for hydroxyl or methoxy moieties. Pyridine scaffolds are ubiquitous in pharmaceuticals, valued for their hydrogen bonding capabilities, ability to engage in π-stacking, and aqueous solubility.

(2-(Difluoromethoxy)pyridin-4-yl)methanol combines these privileged motifs, presenting a versatile building block for the synthesis of novel chemical entities. A comprehensive understanding of its physicochemical properties is not merely an academic exercise; it is a critical prerequisite for its effective deployment in drug discovery campaigns. Properties such as solubility, lipophilicity (LogP), and acid-base dissociation constant (pKa) govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, directly impacting its potential as a therapeutic agent.[1]

This guide provides the strategic and experimental framework for elucidating these critical parameters.

Part 1: Molecular Identity and Spectroscopic Confirmation

Before measuring bulk physicochemical properties, it is imperative to confirm the molecular structure and purity of the synthesized compound. This is achieved through a combination of spectroscopic and spectrometric techniques.

Core Molecular Properties

The foundational properties are derived directly from the chemical structure.

| Property | Value | Source |

| Chemical Formula | C₇H₇F₂NO₂ | Calculated |

| Molecular Weight | 175.13 g/mol | Calculated |

| Monoisotopic Mass | 175.04448 Da | Predicted[2] |

| CAS Number | Not assigned | N/A |

Proposed Analytical Workflow for Structural Verification

The logical flow for confirming the identity of a newly synthesized batch of (2-(Difluoromethoxy)pyridin-4-yl)methanol is outlined below. This workflow ensures that subsequent physicochemical measurements are performed on a well-characterized, pure compound.

Caption: Workflow for the synthesis, purification, and structural confirmation of (2-(Difluoromethoxy)pyridin-4-yl)methanol.

Spectroscopic & Spectrometric Protocols

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Expertise & Rationale: NMR is the most powerful tool for elucidating the precise atomic connectivity of an organic molecule. ¹H NMR confirms the presence and environment of protons, ¹³C NMR maps the carbon skeleton, and ¹⁹F NMR is essential for verifying the difluoromethoxy group. The solvent choice, typically deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆), depends on the compound's solubility.

-

Predicted Spectral Features:

-

¹H NMR: Expect distinct signals for the two aromatic protons on the pyridine ring, a singlet or triplet for the benzylic CH₂ protons, a broad singlet for the alcohol -OH proton, and a characteristic triplet for the -OCF₂H proton with a large coupling constant (~70-80 Hz).

-

¹³C NMR: Aromatic carbons will appear in the 100-160 ppm range. The CH₂OH carbon will be further upfield (~60-70 ppm). The carbon of the difluoromethoxy group will appear as a triplet due to coupling with the two fluorine atoms.

-

¹⁹F NMR: A doublet is expected, corresponding to the two equivalent fluorine atoms coupled to the single proton of the difluoromethoxy group.

-

-

Self-Validating Protocol for NMR Analysis:

-

Sample Preparation: Accurately weigh 5-10 mg of the purified compound and dissolve it in ~0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) containing a known internal standard like tetramethylsilane (TMS).

-

Acquisition: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a 400 MHz or higher field spectrometer.

-

Data Processing: Process the spectra using appropriate software. Reference the ¹H and ¹³C spectra to the residual solvent signal or TMS (0.00 ppm).

-

Interpretation:

-

Confirm that the integration of the proton signals matches the expected number of protons for each environment.

-

Verify the characteristic triplet splitting pattern and chemical shift of the -OCF₂H proton.

-

Ensure the number of signals in the ¹³C spectrum matches the number of unique carbons.

-

Confirm the presence of the expected doublet in the ¹⁹F NMR spectrum.

-

-

B. Mass Spectrometry (MS)

-

Expertise & Rationale: Mass spectrometry provides the exact molecular weight of the compound, serving as a primary confirmation of its elemental composition. Electrospray ionization (ESI) is a soft ionization technique ideal for this type of polar molecule, typically yielding the protonated molecular ion [M+H]⁺.

-

Self-Validating Protocol for ESI-MS:

-

Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Infusion: Infuse the sample directly into the ESI source of a high-resolution mass spectrometer (e.g., TOF or Orbitrap).

-

Data Acquisition: Acquire the spectrum in positive ion mode.

-

Validation: The observed m/z for the [M+H]⁺ ion should match the calculated exact mass of C₇H₈F₂NO₂⁺ (176.05176 Da) within a narrow tolerance (e.g., < 5 ppm).[2]

-

C. Infrared (IR) Spectroscopy

-

Expertise & Rationale: IR spectroscopy is used to identify the functional groups present in the molecule. It is a rapid and effective way to confirm the presence of the hydroxyl (-OH) group and the C-F bonds.

-

Self-Validating Protocol for ATR-FTIR:

-

Sample Preparation: Place a small amount of the solid compound directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Background Scan: Perform a background scan of the empty ATR crystal.

-

Sample Scan: Acquire the spectrum of the sample, typically over a range of 4000-400 cm⁻¹.

-

Validation: Confirm the presence of characteristic absorption bands:

-

Part 2: Core Physicochemical Properties

Once the structure is confirmed, the key physicochemical properties that dictate the molecule's behavior in biological and chemical systems can be determined.

Caption: Experimental workflow for determining the core physicochemical properties of the title compound.

Aqueous Solubility

-

Expertise & Rationale: Solubility is a critical factor for drug delivery and formulation. Insufficient aqueous solubility can be a major hurdle in drug development. This molecule possesses both polar groups (alcohol, pyridine nitrogen) that promote solubility and a lipophilic difluoromethoxy group that may hinder it. Therefore, experimental determination is essential. The shake-flask method is the gold standard for thermodynamic solubility, while nephelometry provides a higher-throughput kinetic assessment.

-

Self-Validating Protocol for Shake-Flask Solubility:

-

Preparation: Add an excess amount of the solid compound to a known volume of phosphate-buffered saline (PBS) at pH 7.4 in a glass vial.

-

Equilibration: Agitate the suspension at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.

-

Separation: Separate the undissolved solid from the solution by centrifugation (e.g., 15,000 rpm for 15 minutes) followed by filtration through a 0.45 µm filter.

-

Quantification: Dilute the clear filtrate with a suitable solvent (e.g., acetonitrile/water) and determine the concentration of the dissolved compound using a pre-validated HPLC-UV method against a standard curve.

-

Validation: The measurement should be performed in triplicate to ensure reproducibility. The presence of solid at the end of the experiment confirms that a saturated solution was achieved.

-

Lipophilicity (LogP / LogD)

-

Expertise & Rationale: Lipophilicity, the measure of a compound's preference for a lipid-like environment over an aqueous one, is a key predictor of membrane permeability and ADME properties. It is expressed as the logarithm of the partition coefficient (LogP for the neutral species) or distribution coefficient (LogD at a specific pH). For an ionizable molecule like this pyridine derivative, LogD at physiological pH (7.4) is the more relevant parameter.

-

Predicted Value: The predicted XlogP for the constitutional isomer [6-(difluoromethoxy)pyridin-2-yl]methanol is 1.3.[2] We can anticipate a similar value for the title compound.

-

Self-Validating Protocol for Shake-Flask LogD₇.₄:

-

Preparation: Prepare a stock solution of the compound in the organic phase (n-octanol). The n-octanol and aqueous phase (PBS, pH 7.4) must be pre-saturated with each other for at least 24 hours.

-

Partitioning: Add a known volume of the n-octanol stock solution to a known volume of the aqueous buffer in a vial.

-

Equilibration: Vigorously shake the vial for 1-2 hours to allow for partitioning, then centrifuge to ensure complete phase separation.

-

Quantification: Carefully sample both the aqueous and organic phases. Determine the concentration of the compound in each phase using HPLC-UV analysis.

-

Calculation & Validation: Calculate LogD using the formula: LogD = log₁₀([Compound]ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ). The experiment should be run in triplicate. Mass balance (total amount of compound recovered vs. initial amount) should be >90% to validate the result.

-

Acidity/Basicity (pKa)

-

Expertise & Rationale: The pKa value defines the extent of ionization of a molecule at a given pH. The pyridine nitrogen in the title compound is basic and will be protonated at acidic pH. The electron-withdrawing nature of the 2-position difluoromethoxy group is expected to decrease the basicity of the pyridine nitrogen compared to an unsubstituted pyridine. Understanding the pKa is crucial for predicting solubility, receptor binding (as charge state can affect interactions), and absorption.

-

Predicted Value: The predicted pKa for a related compound, 2-(difluoroMethoxy)-4-(...)-pyridine, is 0.40, which reflects the pKa of the protonated species.[5] This indicates a significantly less basic pyridine ring due to the strong electron-withdrawing substituent.

-

Self-Validating Protocol for Potentiometric Titration:

-

Preparation: Dissolve a precisely known amount of the compound in a solution with a specific ionic strength (e.g., 0.15 M KCl).

-

Titration: While monitoring the pH with a calibrated electrode, perform a titration by adding small, precise aliquots of a standardized acid (e.g., 0.1 M HCl). Then, titrate back with a standardized base (e.g., 0.1 M NaOH).

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the half-equivalence point on the titration curve.

-

Validation: Specialized software is used to refine the pKa value from the titration data. The experiment should be repeated at least twice. The resulting titration curve should be sharp and well-defined.

-

Part 3: Stability Assessment

-

Expertise & Rationale: Evaluating the chemical stability of a compound is critical for determining appropriate storage conditions and predicting its shelf-life. Forced degradation studies expose the compound to harsh conditions to identify potential degradation pathways and products. The difluoromethoxy group is generally more stable than a simple methoxy group, but the overall stability of the molecule must be confirmed.[6]

-

Self-Validating Protocol for Forced Degradation:

-

Stress Conditions: Prepare solutions of the compound (~1 mg/mL) and expose them to the following conditions for a defined period (e.g., 24-48 hours):

-

Acidic: 0.1 M HCl at 60°C

-

Basic: 0.1 M NaOH at 60°C

-

Oxidative: 3% H₂O₂ at room temperature

-

Thermal: Solid compound and solution at 80°C

-

Photolytic: Solution exposed to UV/Vis light (ICH Q1B guidelines)

-

-

Analysis: At various time points, take an aliquot of each stressed sample, quench the reaction if necessary (e.g., neutralize acid/base), and analyze by a stability-indicating HPLC method (typically a gradient method that can separate the parent compound from all degradation products).

-

Validation: A control sample, protected from stress, must be analyzed concurrently. Significant degradation (>5-10%) under any condition indicates a potential stability liability. The peak purity of the parent compound should be monitored using a photodiode array (PDA) detector to ensure no co-eluting degradants.

-

Conclusion

(2-(Difluoromethoxy)pyridin-4-yl)methanol is a promising building block for chemical and pharmaceutical research. While publicly available data is scarce, its critical physicochemical properties can be reliably determined through the systematic application of the robust, self-validating protocols detailed in this guide. By first confirming structural identity and purity through spectroscopy and then proceeding to measure solubility, lipophilicity, pKa, and stability, researchers can build the comprehensive data package required to unlock the full potential of this valuable molecule in their discovery programs.

References

- The Royal Society of Chemistry (2021).Supporting Information. This source provides representative NMR and MS data for various organic compounds, which can be used as a general reference for expected spectral characteristics.

- BenchChem (2025).2-(Difluoromethoxy)-6-fluoropyridine stability and degradation pathways.

- INDOFINE Chemical Company, Inc.(2-(DIFLUOROMETHYL)PYRIDIN-4-YL)METHANOL. Product information page for a structurally similar compound.

- Guidechem.2-fluoro-4-pyridinemethanol 131747-60-9.

- Human Metabolome Database.1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0000926). Example NMR spectrum of pyridine.

- PubChem.2-(Trifluoromethyl)-4-pyridinemethanol.

- Supporting Information for N-oxidation of Pyridine Derivatives.

- Human Metabolome Database.13C NMR Spectrum (1D, D2O, experimental) (HMDB0033944). Example ¹³C NMR spectrum.

- ChemicalBook.2-(difluoroMethoxy)-4-(4,4,5,5-tetraMethyl-1,3,2-dioxaborolan-2-yl)pyridine. Provides predicted pKa data for a compound with the same substituted pyridine core.

- National Institute of Standards and Technology (NIST).Pyridine - the NIST WebBook. Provides reference IR spectra for pyridine.

- Waring, M. J., et al. (2024).An analysis of the physicochemical properties of oral drugs from 2000 to 2022. RSC Med Chem. This paper discusses the importance of physicochemical descriptors in drug design.

- PubChemLite.[6-(difluoromethoxy)pyridin-2-yl]methanol. Provides predicted mass and XlogP data for a constitutional isomer of the target compound.

- National Institute of Standards and Technology (NIST).2,6-Pyridinedimethanol - the NIST WebBook. Provides a reference IR spectrum for a pyridinedimethanol compound, useful for identifying characteristic alcohol stretches.

Sources

- 1. An analysis of the physicochemical properties of oral drugs from 2000 to 2022 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. PubChemLite - [6-(difluoromethoxy)pyridin-2-yl]methanol (C7H7F2NO2) [pubchemlite.lcsb.uni.lu]

- 3. Pyridine [webbook.nist.gov]

- 4. 2,6-Pyridinedimethanol [webbook.nist.gov]

- 5. 2-(difluoroMethoxy)-4-(4,4,5,5-tetraMethyl-1,3,2-dioxaborolan-2-yl)pyridine | 1628116-87-9 [amp.chemicalbook.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

A Multi-technique Approach to the Definitive Structure Elucidation of (2-(Difluoromethoxy)pyridin-4-yl)methanol

Abstract: The unequivocal determination of a molecule's chemical structure is a cornerstone of chemical research and development, particularly in the pharmaceutical and materials science sectors. This technical guide presents a comprehensive, multi-technique strategy for the structure elucidation of (2-(Difluoromethoxy)pyridin-4-yl)methanol, a heterocyclic building block featuring both a difluoromethoxy substituent and a primary alcohol. This document provides researchers, scientists, and drug development professionals with a robust, field-proven workflow that integrates High-Resolution Mass Spectrometry (HRMS), multi-nuclear (¹H, ¹³C, ¹⁹F) and multidimensional Nuclear Magnetic Resonance (NMR) spectroscopy, and Fourier-Transform Infrared (FT-IR) spectroscopy. Beyond presenting protocols, this guide emphasizes the causal logic behind the analytical choices, ensuring a self-validating system where data from each technique synergistically confirms the final structure.

Introduction and Strategic Overview

(2-(Difluoromethoxy)pyridin-4-yl)methanol is a compound of interest in medicinal chemistry. The pyridine core is a prevalent scaffold in numerous approved drugs, while the difluoromethoxy (-OCHF₂) group is increasingly utilized as a bioisostere for hydroxyl or methoxy groups, often improving metabolic stability and modulating lipophilicity. The presence of a reactive hydroxymethyl (-CH₂OH) handle further enhances its utility as a synthetic intermediate.

Accurate structure verification is paramount to ensure that subsequent biological or chemical studies are based on a known molecular entity. An incorrect structural assignment can lead to the misinterpretation of data and wasted resources. The analytical strategy outlined herein is designed to be definitive, employing orthogonal techniques to probe the molecule's mass, elemental composition, covalent bond framework, and functional groups.

The workflow begins with HRMS to establish the molecular formula. This is followed by a comprehensive suite of NMR experiments, which serve as the primary tool for mapping the atomic connectivity. Finally, FT-IR spectroscopy provides confirmation of key functional groups.

Caption: Overall workflow for structure elucidation.

High-Resolution Mass Spectrometry (HRMS): Confirming the Elemental Formula

Expertise & Causality: The first step in any structure elucidation is to determine the molecular formula. Low-resolution MS provides nominal mass, but HRMS provides high-mass-accuracy data (typically <5 ppm error), which allows for the calculation of a unique elemental composition. Electrospray Ionization (ESI) is chosen as a soft ionization technique, which minimizes fragmentation and maximizes the abundance of the molecular ion, typically the protonated species [M+H]⁺.

Experimental Protocol: ESI-HRMS

-

Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in an appropriate solvent such as methanol or acetonitrile with 0.1% formic acid to facilitate protonation.

-

Instrumentation: Utilize a time-of-flight (TOF) or Orbitrap mass analyzer capable of >10,000 resolving power.

-

Acquisition Mode: Acquire data in positive ion mode (ESI+).

-

Calibration: Ensure the instrument is calibrated immediately prior to analysis using a known standard to guarantee mass accuracy.

-

Data Analysis: Identify the monoisotopic peak for the [M+H]⁺ ion and use the instrument's software to calculate the elemental formula that best fits the measured mass.

Expected Results & Data Presentation

For a molecular formula of C₇H₇F₂NO₂, the expected exact mass can be calculated. This provides a precise target for experimental verification.

| Parameter | Theoretical Value | Expected Experimental Value |

| Molecular Formula | C₇H₇F₂NO₂ | N/A |

| Monoisotopic Mass | 175.0445 g/mol | N/A |

| [M+H]⁺ Ion (Exact Mass) | 176.0518 | 176.0518 ± 0.0009 (for 5 ppm error) |

The presence of a peak matching this exact mass provides strong evidence for the proposed molecular formula. Further analysis of the fragmentation pattern, though not the primary goal of this initial step, can offer preliminary structural clues. For pyridine derivatives, a common fragmentation involves the loss of neutral molecules like HCN.[1][2]

NMR Spectroscopy: Mapping the Molecular Architecture

Expertise & Causality: NMR is the most powerful tool for structure elucidation, providing detailed information about the chemical environment, connectivity, and spatial relationships of atoms. A combination of 1D (¹H, ¹³C, ¹⁹F) and 2D (COSY, HSQC, HMBC) experiments is essential for an unambiguous assignment. Deuterated chloroform (CDCl₃) is a common initial solvent choice due to its ability to dissolve a wide range of organic compounds.

Caption: Integrated NMR analysis workflow.

Protocol: NMR Data Acquisition

-

Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing tetramethylsilane (TMS) as an internal standard (0 ppm).

-

¹H NMR: Acquire a standard proton spectrum.

-

¹³C NMR: Acquire a proton-decoupled carbon spectrum.

-

¹⁹F NMR: Acquire a proton-coupled fluorine spectrum, using CFCl₃ as an external or internal reference (0 ppm).

-

2D Spectra: Acquire COSY, HSQC, and HMBC spectra using standard instrument parameters. Optimization of the HMBC delay (e.g., for ⁸JCH) may be necessary to observe key long-range correlations.

Predicted NMR Data and Interpretation

The following table summarizes the predicted NMR data based on established principles of chemical shifts and coupling constants for pyridine derivatives and difluoromethoxy compounds.[3][4][5][6]

| Assignment | Predicted ¹H NMR | Predicted ¹³C NMR | Predicted ¹⁹F NMR | Key 2D Correlations (HMBC) |

| H-3 | ~7.3 ppm (d, J ≈ 8 Hz) | ~120 ppm (CH) | N/A | C5, C4, C2 |

| H-5 | ~7.6 ppm (d, J ≈ 8 Hz) | ~139 ppm (CH) | N/A | C3, C4, C6 |

| H-6 | ~8.3 ppm (s) | ~110 ppm (CH) | N/A | C2, C4, C5 |

| -CH₂OH | ~4.7 ppm (s, 2H) | ~63 ppm (CH₂) | N/A | C3, C5, C4 |

| -OH | Variable (broad s, 1H) | N/A | N/A | C(H₂)OH |

| -OCHF₂ | ~6.6 ppm (t, ¹JHF ≈ 73 Hz, 1H) | ~114 ppm (t, ¹JCF ≈ 260 Hz, CHF₂) | ~-82 ppm (d, ¹JHF ≈ 73 Hz, 2F) | C2 |

| C-2 | N/A | ~163 ppm (C) | N/A | H-3, H-OCHF₂ |

| C-4 | N/A | ~150 ppm (C) | N/A | H-3, H-5, H-CH₂OH |

Causality of Predictions:

-

¹H NMR: The pyridine protons (H-3, H-5, H-6) are expected in the aromatic region.[4] The -OCHF₂ group at position 2 is electron-withdrawing, deshielding the adjacent H-6 proton significantly. The -CH₂OH group at position 4 is weakly donating. The most characteristic signal is the proton of the difluoromethoxy group, which appears as a triplet due to coupling with two equivalent fluorine atoms, typically with a large coupling constant (~72-74 Hz).[3] The methylene protons of the alcohol are expected around 4.7 ppm.

-

¹³C NMR: The carbon atoms of the pyridine ring will appear in the aromatic region.[4] C-2, being attached to the electronegative -OCHF₂ group, will be significantly downfield. The carbon of the -OCHF₂ group itself will appear as a triplet due to the strong one-bond coupling to the two fluorine atoms (¹JCF).[7]

-

¹⁹F NMR: This is a crucial experiment. The presence of a single signal confirms the two fluorine atoms are chemically equivalent. This signal will be a doublet due to coupling to the single proton of the -OCHF₂ group (¹JFH), corroborating the triplet seen in the ¹H NMR.[3][6] The chemical shift is expected in the typical range for an alkoxy-difluoromethyl group.[5]

-

2D NMR: The HMBC experiment is the final piece of the puzzle. It will unequivocally establish the substitution pattern. For instance, a correlation from the methylene protons (~4.7 ppm) to the quaternary carbon at C-4, and from the methine proton of the -OCHF₂ group (~6.6 ppm) to the quaternary carbon at C-2, would definitively confirm the connectivity.

Infrared (IR) Spectroscopy: Functional Group Confirmation

Expertise & Causality: FT-IR spectroscopy is a rapid and reliable method for identifying the presence of key functional groups. While NMR and MS define the molecular formula and framework, IR provides orthogonal confirmation of specific bonds, such as the O-H of the alcohol and the C-F bonds of the difluoromethoxy group. Attenuated Total Reflectance (ATR) is a modern technique that requires minimal sample preparation.

Experimental Protocol: ATR-FTIR

-

Sample Preparation: Place a small amount of the solid or liquid sample directly on the ATR crystal.

-

Acquisition: Record the spectrum, typically over the range of 4000-400 cm⁻¹.

-

Background Correction: A background spectrum of the clean, empty ATR crystal should be recorded and automatically subtracted from the sample spectrum.

Expected Vibrational Bands

The IR spectrum will provide a characteristic fingerprint for the molecule, with key bands confirming the proposed structure.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3350 (broad) | O-H stretch | Alcohol (-CH₂O-H ) |

| ~3050 | C-H stretch | Aromatic (C-H ) |

| ~2900 | C-H stretch | Aliphatic (-C H₂OH) |

| ~1600, ~1470 | C=C, C=N stretch | Pyridine Ring |

| ~1200-1000 (strong) | C-F stretch | Difluoromethoxy (-OC-F ₂) |

| ~1050 | C-O stretch | Alcohol (-CH₂-O H) |

The most diagnostic peaks will be the broad O-H stretch, confirming the alcohol, and the very strong, complex absorptions in the 1200-1000 cm⁻¹ region, which are characteristic of C-F stretching vibrations.[8][9]

Conclusion: A Self-Validating Structural Assignment

By integrating the data from these three orthogonal analytical techniques, a definitive and self-validating structural assignment for (2-(Difluoromethoxy)pyridin-4-yl)methanol is achieved.

-

HRMS establishes the correct elemental formula: C₇H₇F₂NO₂.

-

NMR Spectroscopy provides an unambiguous map of the atomic connectivity: a 2,4-disubstituted pyridine ring bearing a difluoromethoxy group at C-2 and a hydroxymethyl group at C-4. The characteristic multiplicities and coupling constants in the ¹H, ¹³C, and ¹⁹F spectra are all internally consistent. 2D NMR experiments lock in the precise regiochemistry.

-

FT-IR Spectroscopy corroborates the presence of the key alcohol (-OH) and difluoromethyl (-CF₂) functional groups identified by NMR.

This systematic and multi-faceted approach ensures the highest level of confidence in the structural assignment, providing a solid foundation for any subsequent research or development activities involving this compound.

References

- Corrsin, L., Fax, B. J., & Lord, R. C. (1953). The Vibrational Spectra of Pyridine and its Deuterium Derivatives. Journal of Chemical Physics.

-

Hathaway, B. J., & Holah, D. G. (1964). Study of the Infrared Absorption Spectra of Some Pyridine Derivatives-Iodine Complexes. Journal of the Chemical Society. Available at: [Link]

-

Evans, R. F., & Kynaston, W. (1962). Infrared spectra and hydrogen bonding in pyridine derivatives. Journal of the Chemical Society (Resumed). Available at: [Link]

-

Zhen, J., et al. (2023). Fingerprinting fragments of fragile interstellar molecules: dissociation chemistry of pyridine and benzonitrile revealed by infrared spectroscopy and theory. Physical Chemistry Chemical Physics. Available at: [Link]

-

Nakai, Y., et al. (2020). IR-VUV spectroscopy of pyridine dimers, trimers and pyridine-ammonia complexes in a supersonic jet. Physical Chemistry Chemical Physics. Available at: [Link]

-

Long, D. A., Murfin, F. S., & Thomas, E. L. (1963). THE VIBRATIONAL SPECTRA OF PYRIDINE, PYRIDINE-4-d, PYRIDINE-2,6-d2, AND PYRIDINE-3,5-d2. Canadian Journal of Chemistry. Available at: [Link]

-

Grisenti, P., et al. (1970). Mass spectra of some isomeric monosubstituted pyridines. Participation of the ring nitrogen in the fragmentation of the 2 isomers. The Journal of Organic Chemistry. Available at: [Link]

-

Royal Society of Chemistry. (n.d.). Difluoromethylation and gem-difluorocyclopropenation with difluorocarbene generated by decarboxylation Electronic Supporting Information. The Royal Society of Chemistry. Available at: [Link]

-

Raptis, V., et al. (2018). The mass spectra of furan, pyrrole, pyridine and pyrazine recorded at I ˆ 4 Â 10 16 Wacm 2 and k ˆ 790 nm. ResearchGate. Available at: [Link]

-

Wikipedia. (n.d.). Pyridine. Wikipedia. Available at: [Link]

-

Royal Society of Chemistry. (2021). Supporting Information. The Royal Society of Chemistry. Available at: [Link]

-

NIST. (n.d.). Pyridine. NIST WebBook. Available at: [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0000926). HMDB. Available at: [Link]

-

SpectraBase. (n.d.). Difluoromethane - Optional[19F NMR] - Chemical Shifts. SpectraBase. Available at: [Link]

-

Yu, J., et al. (2016). New Frontiers and Developing Applications in 19F NMR. NIH National Center for Biotechnology Information. Available at: [Link]

-

University of Ottawa. (n.d.). 19Fluorine NMR. University of Ottawa NMR Facility. Available at: [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, D2O, predicted) (HMDB0256965). HMDB. Available at: [Link]

-

Udhayakala, P., et al. (2015). Spectroscopic studies and molecular structure investigation on 2-chloro-4- (trifluoromethyl) pyridine: A combined experimental and DFT analysis. ResearchGate. Available at: [Link]

Sources

- 1. Fingerprinting fragments of fragile interstellar molecules: dissociation chemistry of pyridine and benzonitrile revealed by infrared spectroscopy and ... - Faraday Discussions (RSC Publishing) DOI:10.1039/D3FD00015J [pubs.rsc.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. rsc.org [rsc.org]

- 4. Pyridine - Wikipedia [en.wikipedia.org]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. 19Flourine NMR [chem.ch.huji.ac.il]

- 7. researchgate.net [researchgate.net]

- 8. cdnsciencepub.com [cdnsciencepub.com]

- 9. IR-VUV spectroscopy of pyridine dimers, trimers and pyridine-ammonia complexes in a supersonic jet - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Characterization of (2-(Difluoromethoxy)pyridin-4-yl)methanol: A Technical Guide for Drug Discovery Professionals

Abstract

(2-(Difluoromethoxy)pyridin-4-yl)methanol is a key building block in contemporary drug discovery, valued for the unique physicochemical properties imparted by the difluoromethoxy group, such as enhanced metabolic stability and modulated pKa. This guide provides a comprehensive technical overview of the spectroscopic characterization of this compound. As empirical data for this specific molecule is not consolidated in peer-reviewed literature, this document serves as a predictive and methodological resource for researchers. We will present predicted ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) data, grounded in established spectroscopic principles and data from analogous structures. Furthermore, this guide outlines robust, self-validating experimental protocols for acquiring high-quality spectroscopic data, alongside a plausible synthetic route for the compound's preparation.

Introduction: The Significance of Fluorinated Pyridines in Medicinal Chemistry

The introduction of fluorine into drug candidates is a widely employed strategy to optimize their absorption, distribution, metabolism, and excretion (ADME) properties. The difluoromethoxy (-OCHF₂) group, in particular, is of growing interest as a bioisostere for hydroxyl or methoxy groups. It can offer improved metabolic stability and lipophilicity while potentially engaging in favorable hydrogen bond interactions. Pyridine scaffolds are ubiquitous in pharmaceuticals due to their ability to act as hydrogen bond acceptors and their versatile chemistry. The combination of these two moieties in "(2-(Difluoromethoxy)pyridin-4-yl)methanol" makes it a valuable synthon for creating novel chemical entities with desirable drug-like properties.

Accurate structural confirmation of such molecules is paramount. This guide is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge to confidently synthesize and characterize "(2-(Difluoromethoxy)pyridin-4-yl)methanol" using standard spectroscopic techniques.

Predicted Spectroscopic Profile

The following sections detail the predicted spectroscopic data for (2-(Difluoromethoxy)pyridin-4-yl)methanol. These predictions are based on the analysis of structurally similar compounds and fundamental principles of spectroscopy.[1][2][3]

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The predicted ¹H NMR spectrum of (2-(Difluoromethoxy)pyridin-4-yl)methanol in a suitable deuterated solvent like CDCl₃ or DMSO-d₆ is expected to show distinct signals for the aromatic protons, the methylene protons, the hydroxyl proton, and the unique triplet for the difluoromethoxy proton.

Table 1: Predicted ¹H NMR Data for (2-(Difluoromethoxy)pyridin-4-yl)methanol

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-6 (Pyridine) | ~8.2 - 8.4 | d | ~5.0 | 1H |

| H-5 (Pyridine) | ~7.0 - 7.2 | d | ~5.0 | 1H |

| H-3 (Pyridine) | ~7.3 - 7.5 | s | - | 1H |

| -CH₂-OH | ~4.7 - 4.9 | s | - | 2H |

| -OH | Variable (broad s) | s (broad) | - | 1H |

| -OCHF₂ | ~6.5 - 7.5 | t | ~73.0 | 1H |

Causality of Predictions:

-

Pyridine Protons (H-6, H-5, H-3): The chemical shifts of the pyridine ring protons are influenced by the electron-withdrawing nature of the nitrogen atom and the substituents. The proton at the 6-position (H-6), being ortho to the nitrogen, is expected to be the most downfield. The difluoromethoxy group at the 2-position will further deshield the adjacent proton (H-3). The coupling between H-5 and H-6 is expected to be a standard ortho-coupling for pyridines.[4]

-

Methylene Protons (-CH₂-OH): These benzylic-type protons are adjacent to an electron-withdrawing aromatic ring and an oxygen atom, leading to a predicted chemical shift in the range of 4.7-4.9 ppm. The signal is expected to be a singlet as there are no adjacent protons to couple with.

-

Hydroxyl Proton (-OH): The chemical shift of the hydroxyl proton is highly variable and depends on the solvent, concentration, and temperature due to hydrogen bonding. It will likely appear as a broad singlet.[5]

-

Difluoromethoxy Proton (-OCHF₂): This proton will appear as a characteristic triplet due to coupling with the two equivalent fluorine atoms (n+1 rule does not apply, but the pattern is a triplet due to coupling to two equivalent I=1/2 nuclei). The large coupling constant (JHF) of around 73 Hz is a hallmark of the -OCHF₂ group.[2]

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum will provide key information about the carbon skeleton of the molecule. The carbon of the difluoromethoxy group will show a characteristic triplet due to coupling with the two fluorine atoms.

Table 2: Predicted ¹³C NMR Data for (2-(Difluoromethoxy)pyridin-4-yl)methanol

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity (due to JCF) |

| C-2 (Pyridine) | ~162 - 165 | t |

| C-6 (Pyridine) | ~148 - 150 | s |

| C-4 (Pyridine) | ~155 - 158 | s |

| C-5 (Pyridine) | ~110 - 112 | s |

| C-3 (Pyridine) | ~108 - 110 | s |

| -CH₂-OH | ~62 - 65 | s |

| -OCHF₂ | ~114 - 118 | t |

Causality of Predictions:

-

Pyridine Carbons: The chemical shifts are typical for a substituted pyridine ring. The carbon attached to the electronegative difluoromethoxy group (C-2) will be significantly downfield.[6]

-

Methylene Carbon (-CH₂-OH): This carbon is expected in the typical range for an alcohol-bearing methylene group attached to an aromatic ring.

-

Difluoromethoxy Carbon (-OCHF₂): This carbon will exhibit a triplet in the proton-decoupled ¹³C NMR spectrum due to the large one-bond carbon-fluorine coupling (¹JCF). This is a definitive diagnostic peak for the presence of the -OCHF₂ group.

Mass Spectrometry (MS)

For a polar molecule like (2-(Difluoromethoxy)pyridin-4-yl)methanol, a soft ionization technique such as Electrospray Ionization (ESI) or Chemical Ionization (CI) is recommended to preserve the molecular ion.[7][8][9]

Table 3: Predicted Mass Spectrometry Data for (2-(Difluoromethoxy)pyridin-4-yl)methanol

| Ion | Predicted m/z | Notes |

| [M+H]⁺ | 176.05 | Molecular ion (protonated), expected to be the base peak in ESI positive mode. |

| [M-H]⁻ | 174.04 | Molecular ion (deprotonated), observable in ESI negative mode. |

| [M-OH]⁺ | 159.05 | Loss of the hydroxyl group. |

| [M-CH₂OH]⁺ | 145.03 | Loss of the hydroxymethyl group. |

Causality of Predictions:

-

Molecular Ion: The molecular weight of C₇H₇F₂NO₂ is 175.13 g/mol . In ESI positive mode, the protonated molecule [M+H]⁺ is expected at m/z 176.05.

-

Fragmentation Pattern: Fragmentation is expected to occur at the benzylic position, leading to the loss of the hydroxyl or hydroxymethyl group. Cleavage of the pyridine ring is also possible but may result in less abundant fragments in soft ionization.[10][11][12]

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

Table 4: Predicted Infrared (IR) Absorption Bands for (2-(Difluoromethoxy)pyridin-4-yl)methanol

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H (alcohol) | 3200 - 3600 | Strong, broad |

| C-H (aromatic) | 3000 - 3100 | Medium |

| C-H (aliphatic) | 2850 - 3000 | Medium |

| C=N, C=C (pyridine ring) | 1550 - 1650 | Medium to strong |

| C-O (ether) | 1050 - 1150 | Strong |

| C-F | 1000 - 1100 | Strong |

Causality of Predictions:

-

O-H Stretch: The broad, strong absorption between 3200 and 3600 cm⁻¹ is characteristic of the hydroxyl group involved in hydrogen bonding.

-

C-H Stretches: Aromatic C-H stretches appear above 3000 cm⁻¹, while aliphatic C-H stretches are found just below 3000 cm⁻¹.

-

Pyridine Ring Vibrations: The C=N and C=C stretching vibrations of the pyridine ring typically appear in the 1550-1650 cm⁻¹ region.

-

C-O and C-F Stretches: The strong absorptions in the fingerprint region (below 1500 cm⁻¹) corresponding to C-O and C-F stretching are diagnostic for the presence of the ether and difluoromethyl groups.

Experimental Protocols: A Self-Validating Approach

The following protocols are designed to ensure the acquisition of high-quality, reproducible spectroscopic data. The rationale behind key steps is provided to foster a deeper understanding and allow for troubleshooting.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of (2-(Difluoromethoxy)pyridin-4-yl)methanol.

-

Dissolve the sample in ~0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.[4][13][14][15] Rationale: The choice of solvent is critical. CDCl₃ is a good starting point for many organic molecules. If solubility is an issue or if exchangeable protons like the -OH group are of particular interest, DMSO-d₆ is an excellent alternative as it slows down the proton exchange.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).[3]

-

-

Instrument Setup:

-

Use a high-field NMR spectrometer (≥400 MHz for ¹H) to achieve good signal dispersion.

-

Shim the magnetic field to obtain optimal resolution. Rationale: Shimming corrects for inhomogeneities in the magnetic field, resulting in sharp, well-defined peaks.

-

Set the appropriate spectral width and number of scans. For ¹³C NMR, a larger number of scans will be required due to the lower natural abundance of the ¹³C isotope.

-

-

Data Acquisition:

-

Acquire a standard 1D ¹H NMR spectrum.

-

Acquire a proton-decoupled 1D ¹³C NMR spectrum.

-

(Optional but Recommended) Perform 2D NMR experiments such as COSY (¹H-¹H correlation) and HSQC (¹H-¹³C one-bond correlation) to unambiguously assign proton and carbon signals.[16] Rationale: 2D NMR provides connectivity information, which is invaluable for confirming the structure of a novel compound.

-

-

Data Processing and Analysis:

-

Apply Fourier transformation, phase correction, and baseline correction to the raw data.

-

Calibrate the chemical shift scale to the internal standard (TMS at 0.00 ppm) or the residual solvent peak.

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective nuclei in the molecule.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the compound.

Methodology:

-

Sample Preparation:

-

Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

-

Instrument Setup:

-

Choose an appropriate soft ionization technique. Electrospray ionization (ESI) is highly recommended for this polar molecule.[17][18]

-

Operate the mass spectrometer in both positive and negative ion modes to observe [M+H]⁺ and [M-H]⁻ ions, respectively.

-

Calibrate the instrument using a known standard to ensure accurate mass measurement.

-

-

Data Acquisition:

-

Introduce the sample into the mass spectrometer via direct infusion or coupled with liquid chromatography (LC-MS). Rationale: LC-MS is advantageous as it provides an additional dimension of separation and can help to resolve impurities.

-

Acquire a full scan mass spectrum to identify the molecular ion.

-

Perform tandem mass spectrometry (MS/MS) on the molecular ion peak to induce fragmentation and obtain a fragmentation spectrum. Rationale: MS/MS provides valuable structural information by breaking the molecule into smaller, identifiable pieces.

-

-

Data Analysis:

-

Identify the molecular ion peak and confirm that its m/z value corresponds to the expected molecular weight of the compound.

-

Analyze the fragmentation pattern in the MS/MS spectrum to identify characteristic neutral losses and fragment ions, which can be used to piece together the structure of the molecule.

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

-

Sample Preparation:

-

Instrument Setup:

-

Record a background spectrum of the empty sample holder (for ATR) or the pure KBr pellet. Rationale: The background spectrum is subtracted from the sample spectrum to remove contributions from the atmosphere (e.g., CO₂, water vapor) and the sampling accessory.

-

-

Data Acquisition:

-

Data Analysis:

-

Identify the characteristic absorption bands and assign them to the corresponding functional groups in the molecule.

-

Compare the obtained spectrum with the predicted absorption bands.

-

Proposed Synthetic Route

A plausible synthetic route to (2-(Difluoromethoxy)pyridin-4-yl)methanol can be envisioned starting from commercially available 2-chloro-4-methylpyridine. This proposed pathway involves the introduction of the difluoromethoxy group followed by oxidation of the methyl group and subsequent reduction.

Caption: Proposed synthetic pathway for (2-(Difluoromethoxy)pyridin-4-yl)methanol.

Data Interpretation and Structure Confirmation Workflow

The confirmation of the structure of (2-(Difluoromethoxy)pyridin-4-yl)methanol is a holistic process that integrates data from all spectroscopic techniques. The following workflow illustrates this logical progression.

Caption: Workflow for the synthesis, purification, and structural confirmation of (2-(Difluoromethoxy)pyridin-4-yl)methanol.

Conclusion

This technical guide provides a predictive yet comprehensive spectroscopic profile of (2-(Difluoromethoxy)pyridin-4-yl)methanol, a molecule of significant interest in medicinal chemistry. By leveraging data from analogous structures and fundamental spectroscopic principles, we have outlined the expected ¹H NMR, ¹³C NMR, MS, and IR data. The detailed, self-validating experimental protocols provided herein are designed to enable researchers to acquire high-quality data for unambiguous structure confirmation. The proposed synthetic route and integrated workflow further equip drug discovery professionals with the necessary tools to confidently work with this valuable building block.

References

-

Bitesize Bio. (2025, March 19). Ionization Methods in Mass Spec: Making Molecules Fly. [Link]

-

Pharma Focus Europe. Ionization Methods in Modern Mass Spectrometry. [Link]

-

University of Notre Dame. Ionization Modes - Mass Spectrometry & Proteomics Facility. [Link]

-

ACD/Labs. (2023, August 23). A Beginner's Guide to Mass Spectrometry: Types of Ionization Techniques. [Link]

-

NorthEast BioLab. Positive and Negative Mode in Mass Spectroscopy: LC-MS/MS Method. [Link]

-

The Royal Society of Chemistry. Supporting Information. [Link]

-

Drawell. (2025, April 2). FTIR Analysis for Liquid Samples - What You Need to Know. [Link]

-

Polymer Chemistry Characterization Lab. Sample Preparation – FT-IR/ATR. [Link]

-

University of the West Indies. Sample preparation for FT-IR. [Link]

-

YouTube. (2025, October 2). FT IR and Calibration Curve to Calculate Alcohol Content (USF). [Link]

-

Agilent. Alcohol Levels Determination in Hand Sanitizers by FTIR - Instruction Sheet. [Link]

-

Fluorine notes. (2017, April). NMR spectral characteristics of fluorocontaining pyridines. [Link]

-

Human Metabolome Database. 13C NMR Spectrum (1D, 600 MHz, D2O, predicted) (HMDB0002453). [Link]

-

NP-MRD. 13C NMR Spectrum (1D, 201 MHz, H2O, predicted) (NP0219413). [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0000926). [Link]

-

The Royal Society of Chemistry. Difluoromethylation and gem-difluorocyclopropenation with difluorocarbene generated by decarboxylation Electronic Supporting Inf. [Link]

-

Chemistry LibreTexts. (2023, January 29). NMR - Interpretation. [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. [Link]

-

YouTube. (2016, April 26). NMR Spectroscopy. [Link]

-

PubMed. (1)H NMR spectra of alcohols in hydrogen bonding solvents: DFT/GIAO calculations of chemical shifts. [Link]

-

Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. [Link]

-

Chemguide. FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. [Link]

-

OpenOChem Learn. Interpreting. [Link]

-

eGyanKosh. CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. [Link]

-

INDOFINE Chemical Company, Inc. (2-(DIFLUOROMETHYL)PYRIDIN-4-YL)METHANOL. [Link]

-

Wired Chemist. Common NMR Solvents. [Link]

-

Truman State University. NMR Solvent Properties. [Link]

-

ChemWhat. (2-(difluoroMethoxy)pyridin-4-yl)Methanol CAS#: 1268516-11-5. [Link]

-

PubMed. Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists. [Link]

-

PubChem. 2-(Trifluoromethyl)-4-pyridinemethanol. [Link]

-

ResearchGate. 13 C NMR chemical shifts (δ, ppm) of pyridine in various solvents. [Link]

-

EPFL. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. [Link]

-

eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS. [Link]

-

precisionFDA. 2-HYDROXYMETHYL-3-METHYL-4-(2,2,2-TRIFLUOROETHOXY)PYRIDINE. [Link]

-

NIST WebBook. 4-Pyridinemethanol. [Link]

-

NIST WebBook. 2,6-Pyridinedimethanol. [Link]

-

Paulusse Research Group. S1 NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to t. [Link]

- Google Patents. CN105237469A - Preparation method of 4-chlorophenyl-2-pyridyl methanol.

Sources

- 1. Volume # 2(111), March - April 2017 — "NMR spectral characteristics of fluorocontaining pyridines" [notes.fluorine1.ru]

- 2. rsc.org [rsc.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Common NMR Solvents [wiredchemist.com]

- 5. (1)H NMR spectra of alcohols in hydrogen bonding solvents: DFT/GIAO calculations of chemical shifts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. bitesizebio.com [bitesizebio.com]

- 8. pharmafocuseurope.com [pharmafocuseurope.com]

- 9. Ionization Modes // Mass Spectrometry & Proteomics Facility // University of Notre Dame [massspec.nd.edu]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. chemguide.co.uk [chemguide.co.uk]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. NMR用溶媒 [sigmaaldrich.com]

- 14. chem.washington.edu [chem.washington.edu]

- 15. NMR Solvent Properties | Chem Lab [chemlab.truman.edu]

- 16. emerypharma.com [emerypharma.com]

- 17. acdlabs.com [acdlabs.com]

- 18. nebiolab.com [nebiolab.com]

- 19. drawellanalytical.com [drawellanalytical.com]

- 20. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 21. eng.uc.edu [eng.uc.edu]

- 22. m.youtube.com [m.youtube.com]

- 23. agilent.com [agilent.com]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of (2-(Difluoromethoxy)pyridin-4-yl)methanol

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the structural elucidation of novel chemical entities in pharmaceutical and materials science research. This guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectra of (2-(Difluoromethoxy)pyridin-4-yl)methanol, a compound featuring a functionally rich pyridine core substituted with both a difluoromethoxy group and a hydroxymethyl moiety. Due to the absence of publicly available experimental spectra for this specific molecule, this whitepaper synthesizes data from structurally analogous compounds and first-principle concepts to predict, interpret, and validate its NMR spectral characteristics. We will explore the nuanced effects of the electronegative nitrogen heteroatom and the fluorine atoms on the chemical environment of adjacent protons and carbons. This document is intended for researchers, scientists, and drug development professionals who require a deep understanding of NMR spectral interpretation for complex heterocyclic and fluorinated molecules.

Introduction: Structural Context and Analytical Significance

The molecule (2-(Difluoromethoxy)pyridin-4-yl)methanol incorporates three key structural motifs: a pyridine ring, a difluoromethoxy (-OCHF₂) group, and a methanol (-CH₂OH) substituent. Pyridine derivatives are a cornerstone of medicinal chemistry, appearing in numerous approved drugs.[1][2][3] The introduction of fluorine-containing groups, such as the difluoromethoxy moiety, is a widely used strategy in drug design to modulate metabolic stability, lipophilicity, and binding affinity. The -OCHF₂ group, in particular, serves as a bioisostere for hydroxyl or methoxy groups, offering unique electronic properties.

Given this structural complexity, unambiguous characterization is critical. NMR spectroscopy provides the most detailed information regarding the molecular framework, connectivity, and electronic environment. This guide will deconstruct the anticipated ¹H and ¹³C NMR spectra, explaining the causal relationships between the molecular structure and the resulting spectral data.

Molecular Structure and Atom Numbering

To facilitate a clear and unambiguous discussion of the NMR data, the following atom numbering scheme will be used throughout this guide.

Caption: Structure of (2-(Difluoromethoxy)pyridin-4-yl)methanol with atom numbering.

Core Principles: Interpreting NMR of Fluorinated Pyridines

The predicted spectra are governed by the interplay of several key electronic and structural effects.

-

Pyridine Ring System: The nitrogen atom is highly electronegative, creating a significant dipole moment and inducing a general deshielding effect on the ring protons and carbons. Protons and carbons at the α-positions (C2, C6) are the most deshielded, followed by the γ-position (C4), and finally the β-positions (C3, C5).[1][4]

-

Difluoromethoxy (-OCHF₂) Group: Fluorine is the most electronegative element, causing a powerful inductive electron withdrawal. This effect significantly deshields the attached carbon and proton. A key diagnostic feature is the splitting pattern caused by spin-spin coupling between ¹H/¹³C and the two ¹⁹F nuclei.

-

¹H NMR: The single proton of the -OCHF₂ group will couple to the two equivalent fluorine atoms, resulting in a triplet multiplicity with a large coupling constant (²JHF), typically in the range of 70-75 Hz.[5]

-

¹³C NMR: The carbon of the -OCHF₂ group will exhibit a very large one-bond coupling (¹JCF) to the two fluorine atoms, also resulting in a triplet. Carbons two or three bonds away will show smaller, but often observable, ²JCF and ³JCF couplings.[6][7]

-

-

Hydroxymethyl (-CH₂OH) Group: This is an electron-donating group, which will slightly shield the pyridine ring positions. The methylene protons (-CH₂-) typically appear as a singlet, while the hydroxyl proton (-OH) is often a broad singlet due to chemical exchange with the solvent or trace water. Its chemical shift is highly dependent on solvent, concentration, and temperature.

Predicted ¹H NMR Spectrum Analysis

The ¹H NMR spectrum is predicted to show five distinct signals, three from the aromatic pyridine ring and two from the substituents. The analysis assumes a standard deuterated solvent such as DMSO-d₆, which is suitable for heterocyclic compounds and can help in observing the hydroxyl proton.[8]

Table 1: Predicted ¹H NMR Data for (2-(Difluoromethoxy)pyridin-4-yl)methanol in DMSO-d₆

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

| H-6 | 8.25 - 8.40 | d | JH6-H5 ≈ 5.0 | Most deshielded aromatic proton; α to Nitrogen. |

| H-5 | 7.20 - 7.35 | dd | JH5-H6 ≈ 5.0, JH5-H3 ≈ 1.5 | β to Nitrogen; ortho coupling to H-6 and meta coupling to H-3. |

| H-3 | 7.10 - 7.25 | s (or d) | JH3-H5 ≈ 1.5 | β to Nitrogen; only weak meta coupling to H-5 expected. |

| -OCH F₂ | 7.60 - 7.90 | t | ²JH-F ≈ 73.0 | Strongly deshielded by two fluorine atoms and oxygen. |

| -CH ₂OH | 4.60 - 4.75 | s | - | Methylene protons adjacent to the aromatic ring and hydroxyl group. |

| -CH₂OH | 5.40 - 5.60 | t (or bs) | ³JH-H ≈ 5.5 | Exchangeable proton; may couple to CH₂ in DMSO. Broad singlet in CDCl₃. |

Causality Behind Assignments:

-

H-6 is positioned alpha to the ring nitrogen, resulting in the most downfield chemical shift among the aromatic protons.[1][2] It will appear as a doublet due to ortho-coupling with H-5.

-

The -OCHF₂ proton is subject to extreme deshielding from the two attached fluorine atoms, shifting it significantly downfield into the aromatic region. Its characteristic triplet multiplicity is a definitive indicator of the -CHF₂ moiety.[5]

-

The -CH₂OH protons are benzylic-like and adjacent to an oxygen, placing their signal in the 4.6-4.75 ppm range. In an aprotic solvent like DMSO, the hydroxyl proton's exchange rate is slowed, potentially allowing for observation of coupling to the methylene protons, resulting in a triplet.

Predicted ¹³C NMR Spectrum Analysis

The proton-decoupled ¹³C NMR spectrum will provide a map of the carbon skeleton. The presence of fluorine will introduce characteristic splitting patterns for several carbon signals due to C-F coupling.

Table 2: Predicted ¹³C NMR Data for (2-(Difluoromethoxy)pyridin-4-yl)methanol in DMSO-d₆

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) | Coupling Constant (J, Hz) | Rationale |

| C-2 | 162 - 165 | t | ²JC-F ≈ 25-30 | Attached to electronegative O and adjacent to N. Shows two-bond coupling to fluorine. |

| C-6 | 148 - 150 | s | - | α to Nitrogen, strongly deshielded. |

| C-4 | 154 - 157 | s | - | γ to Nitrogen, deshielded and attached to the CH₂OH group. |

| C-5 | 112 - 115 | s | - | β to Nitrogen, relatively shielded. |

| C-3 | 108 - 111 | s | - | β to Nitrogen, most shielded aromatic carbon. |

| -OC HF₂ | 114 - 117 | t | ¹JC-F ≈ 250-260 | Very large one-bond C-F coupling is the key diagnostic signal.[7] |

| -C H₂OH | 61 - 63 | s | - | Typical chemical shift for a primary alcohol carbon attached to an aromatic ring. |

Causality Behind Assignments:

-

The most striking feature is the signal for the -OCHF₂ carbon . It appears as a triplet with a very large coupling constant (¹JCF > 250 Hz), a direct consequence of the one-bond interaction with two fluorine nuclei. Its chemical shift is also significantly influenced by the attached fluorine atoms.[7]

-

C-2 is also expected to be a triplet, but with a much smaller coupling constant (²JCF), as the interaction is over two bonds. Its downfield shift is due to the direct attachment to the electronegative difluoromethoxy group and its proximity to the ring nitrogen.

-

The remaining pyridine carbons (C-3, C-4, C-5, C-6) follow the expected pattern for substituted pyridines, with C-6 and C-4 being the most deshielded due to their positions relative to the nitrogen.[1]

Corroborative Analysis: 2D NMR Workflow

While 1D NMR provides the foundational data, 2D NMR experiments are essential for unambiguous assignment. A standard workflow would confirm the predicted structure.

Caption: 2D NMR workflow for structural validation.

-

COSY (Correlation Spectroscopy): Would reveal the coupling between H-6 and H-5, confirming their ortho relationship.

-

HSQC (Heteronuclear Single Quantum Coherence): Would directly correlate each proton to its attached carbon (H-6 to C-6, H-5 to C-5, H-3 to C-3, and the -CH₂- protons to the -CH₂OH carbon).

-

HMBC (Heteronuclear Multiple Bond Correlation): Is crucial for piecing the fragments together. Key correlations would include the methylene (-CH₂-) protons to C-4, C-3, and C-5, confirming the substituent's position on the pyridine ring.

Experimental Protocol: A Self-Validating System

Acquiring high-quality, reproducible NMR data is paramount. The following protocol outlines a standard operating procedure for the analysis of (2-(Difluoromethoxy)pyridin-4-yl)methanol.

I. Sample Preparation

-

Weighing: Accurately weigh 10-15 mg of the high-purity solid sample into a clean, dry vial.

-

Solvent Selection: Choose a high-purity deuterated solvent. DMSO-d₆ is recommended for its ability to dissolve a wide range of polar compounds and for resolving -OH proton signals.[8] Alternatively, CDCl₃ can be used.

-

Dissolution: Add 0.6 mL of the chosen deuterated solvent to the vial. If necessary, add a small amount of a tetramethylsilane (TMS) internal standard (0 ppm reference).

-

Mixing: Gently vortex or sonicate the vial until the sample is completely dissolved.

-

Transfer: Using a clean Pasteur pipette, transfer the solution into a 5 mm NMR tube.

-

Labeling: Clearly label the NMR tube with the sample identity and solvent.

II. NMR Instrument Calibration

-

Insertion & Locking: Insert the sample into the NMR spectrometer. Perform a lock on the deuterium signal of the solvent.

-

Tuning & Matching: Tune and match the probe for the ¹H and ¹³C frequencies to ensure maximum signal sensitivity.

-

Shimming: Shim the magnetic field to optimize homogeneity, aiming for sharp, symmetrical peaks for the solvent signal.[8]

III. ¹H NMR Acquisition Parameters

-

Pulse Program: Standard single-pulse experiment (e.g., Bruker 'zg30').

-

Spectral Width: ~16 ppm, centered around 6-7 ppm.

-

Acquisition Time: 2-3 seconds.

-

Relaxation Delay (d1): 2 seconds.

-

Number of Scans: 16-64, depending on concentration.

-

Temperature: 298 K (25 °C).

IV. ¹³C NMR Acquisition Parameters

-

Pulse Program: Proton-decoupled single-pulse experiment with NOE (e.g., Bruker 'zgpg30').

-

Spectral Width: ~220 ppm, centered around 110 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay (d1): 2-5 seconds (longer delay for quaternary carbons).

-

Number of Scans: 1024-4096, as ¹³C is significantly less sensitive than ¹H.

-

Temperature: 298 K (25 °C).

Conclusion

The structural elucidation of (2-(Difluoromethoxy)pyridin-4-yl)methanol by NMR spectroscopy is a multi-faceted task requiring an understanding of heterocyclic chemistry, fluorine NMR principles, and standard 1D and 2D NMR techniques. This guide provides a robust predictive framework for its ¹H and ¹³C NMR spectra. The key diagnostic signals include the characteristic downfield triplet of the -OCHF₂ proton in the ¹H spectrum and the large triplet splitting of the corresponding carbon in the ¹³C spectrum. By following the detailed experimental protocol and using a combination of 1D and 2D experiments, researchers can confidently confirm the identity and purity of this and other similarly complex fluorinated molecules, accelerating research and development in medicinal chemistry and related fields.

References

- BenchChem. (n.d.). Application Notes and Protocols for NMR Spectroscopy of Pyridine Derivatives.

- ResearchGate. (n.d.). ¹H-NMR spectra of Pyridine and four derivatives of 2-Methylpyridine,....

- BTC. (2025). What is the NMR spectrum of Pyridine Series compounds like?.

- Szafran, M., & Brzezinski, B. (n.d.). NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides.

- Cowen, S. D., et al. (2023). Detection of pyridine derivatives by SABRE hyperpolarization at zero field. Nature Communications.

- Dolbier, W. R., Jr. (n.d.). Guide to Fluorine NMR for Organic Chemists. John Wiley & Sons, Inc.

- Royal Society of Chemistry. (n.d.). Difluoromethylation and gem-difluorocyclopropenation with difluorocarbene generated by decarboxylation Electronic Supporting Information.

- Royal Society of Chemistry. (n.d.). ¹H-NMR and ¹³C-NMR Spectra. Electronic Supplementary Information.

- Smith, A. J. R., et al. (2022). ¹⁹F-centred NMR analysis of mono-fluorinated compounds. RSC Publishing.

- Cistola, D. P. (n.d.). Fluorine NMR. Washington University.

- Moser, A. (n.d.). How do I know if my unknown contains a fluorine atom(s)? … Part 4. ACD/Labs.

- Facey, G. (2007). ¹³C NMR of Fluorinated Organics. University of Ottawa NMR Facility Blog.

- BenchChem. (n.d.). Application Notes and Protocols: ¹H and ¹³C NMR Spectral Analysis of 2-Hydroxy-5-methylpyrazine.

Sources